2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
The compound 2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a structurally complex acetamide derivative characterized by:
- Multiple sulfanyl (thioether) linkages: These groups enhance molecular flexibility and may influence redox properties.
- Trifluoromethoxy-substituted anilino moieties: The electron-withdrawing trifluoromethoxy (-OCF₃) groups improve metabolic stability and modulate electronic properties.
- Acetamide core: Serves as a hydrogen-bond donor/acceptor, critical for biological interactions.
Properties
IUPAC Name |
2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F6N2O4S3/c31-29(32,33)41-21-5-1-19(2-6-21)37-27(39)17-43-23-9-13-25(14-10-23)45-26-15-11-24(12-16-26)44-18-28(40)38-20-3-7-22(8-4-20)42-30(34,35)36/h1-16H,17-18H2,(H,37,39)(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHQJKQXZMTTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F6N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 501.58 g/mol. The structure features multiple sulfanyl groups and trifluoromethoxy substitutions, which enhance its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F6N2O3S3 |
| Molecular Weight | 501.58 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | High (indicates lipophilicity) |
Research indicates that the trifluoromethoxy groups in the compound enhance its interaction with biological membranes, potentially increasing its efficacy as a pharmacological agent. The sulfanyl groups may play a role in enzyme inhibition and modulation of signaling pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Preliminary studies suggest it may exhibit anti-inflammatory properties comparable to established drugs like celecoxib .
- Antioxidant Activity : The compound has also been evaluated for its antioxidant potential, which is vital for protecting cells from oxidative stress.
- Antimicrobial Effects : Preliminary findings suggest that the compound may possess antimicrobial properties, particularly against certain fungal strains, making it a candidate for further investigation in antifungal therapies .
In Vitro Studies
In vitro assays have demonstrated the inhibitory effects of the compound on various enzymes:
- Cholinesterase Inhibition : The compound exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of approximately 10.4 μM and 7.7 μM respectively, indicating potential applications in treating neurodegenerative diseases .
- COX-2 Inhibition : In studies comparing COX-2 inhibition, the compound showed an IC50 value similar to that of celecoxib, suggesting strong anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethoxy and sulfanyl groups can significantly alter its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced membrane penetration |
| Sulfanyl substitutions | Improved enzyme inhibition |
| Trifluoromethoxy group | Increased potency against AChE |
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Sulfanyl Groups : Utilizing thiol chemistry to introduce sulfanyl linkages.
- Trifluoromethoxy Substitution : Employing electrophilic aromatic substitution to incorporate trifluoromethoxy groups onto the phenyl rings.
- Final Assembly : Condensation reactions to form the acetamide structure.
Scientific Research Applications
Recent studies have highlighted the compound's diverse biological activities, particularly in pharmacology:
- Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. It may exhibit anti-inflammatory properties comparable to established drugs like celecoxib.
- Antioxidant Activity : Evaluations indicate potential antioxidant properties, vital for protecting cells from oxidative stress.
- Antimicrobial Effects : Preliminary findings suggest antimicrobial properties against certain fungal strains, indicating its potential for antifungal therapies.
In Vitro Studies
In vitro assays have demonstrated the inhibitory effects of the compound on various enzymes:
- Cholinesterase Inhibition : The compound exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of approximately 10.4 μM and 7.7 μM respectively, indicating potential applications in treating neurodegenerative diseases.
- COX-2 Inhibition : Studies comparing COX-2 inhibition reveal that the compound shows an IC50 value similar to that of celecoxib, suggesting strong anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethoxy and sulfanyl groups can significantly alter its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity | Enhanced membrane penetration |
| Sulfanyl substitutions | Improved enzyme inhibition |
| Trifluoromethoxy group | Increased potency against AChE |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anti-inflammatory Studies : A study demonstrated that the compound significantly reduced inflammation markers in animal models, suggesting its therapeutic potential in inflammatory diseases.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage, highlighting its potential in neurodegenerative disease treatment.
- Antifungal Activity Assessment : A series of tests showed that the compound exhibited notable antifungal activity against specific strains, warranting further investigation into its use as an antifungal agent.
Comparison with Similar Compounds
Triazole-Based Acetamides
Key Observations :
- Multiple sulfanyl bridges may reduce solubility compared to mono-thioether analogs but enhance stability against oxidation .
Pyrimidine and Thienopyrimidine Derivatives
Key Observations :
Substituent Effects: Trifluoromethoxy vs. Other Groups
Key Observations :
- The dual trifluoromethoxy groups in the target compound likely confer superior pharmacokinetic properties over mono-substituted analogs .
Sulfanyl vs. Sulfonyl Linkages
Key Observations :
- The target compound’s sulfanyl linkages balance flexibility and moderate polarity, whereas sulfonyl-containing analogs may face solubility challenges .
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
- Methodological Answer : The synthesis involves sequential nucleophilic substitutions and amide bond formations. Critical steps include:
- Sulfanyl group introduction : Use of thiol-containing intermediates under inert atmosphere to prevent oxidation .
- Amide coupling : Employ coupling reagents like EDC/HOBt or DCC to ensure high yields (~70–85%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) optimize reaction kinetics, while temperature control (reflux at 80–100°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization are standard for isolating pure product .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use complementary spectroscopic techniques:
- NMR : Analyze , , and NMR to confirm sulfanyl, acetamide, and trifluoromethoxy groups. For example, the trifluoromethoxy signal appears at ~125–130 ppm in NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
- XRD (if crystalline) : Resolve spatial arrangement of the sulfanyl-phenyl backbone .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can conflicting biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer : Common discrepancies arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Metabolite identification : Use hepatocyte incubations or microsomal assays to identify inactive/toxic metabolites .
Q. What strategies optimize the compound’s selectivity for a target protein?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes. Focus on the sulfanyl-acetamide moiety’s interaction with catalytic sites .
- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethoxy with methoxy) to isolate critical pharmacophores .
- SPR/BLI assays : Quantify binding kinetics (k, k) to validate selectivity .
Q. How should researchers address low yield in the final synthesis step?
- Methodological Answer : Troubleshoot using:
- Reaction monitoring : TLC or inline IR to detect intermediates. Adjust stoichiometry if unreacted starting material persists .
- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-like couplings involving aryl sulfides .
- Solvent optimization : Switch to DMSO or THF to stabilize reactive intermediates .
Q. What analytical methods are suitable for studying degradation pathways under physiological conditions?
- Methodological Answer : Simulate degradation using:
- pH stability tests : Incubate in buffers (pH 1–9) at 37°C, followed by HPLC-UV analysis .
- Oxidative stress : Expose to HO or liver microsomes + NADPH to mimic metabolic breakdown .
- LC-HRMS : Identify degradation products (e.g., sulfoxide formation from sulfanyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
